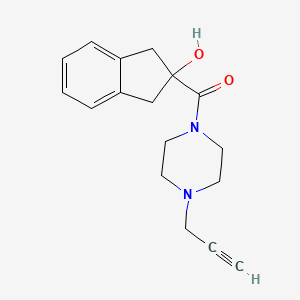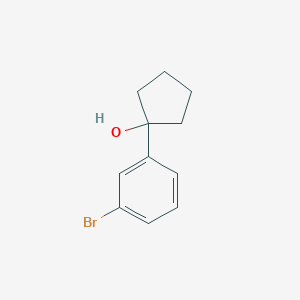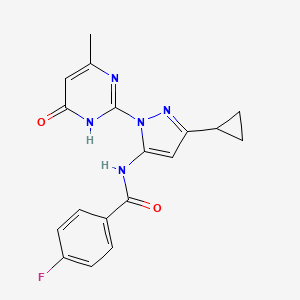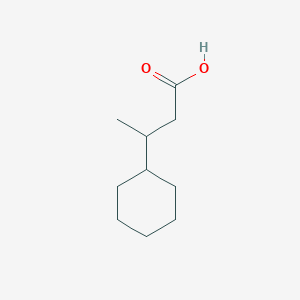
(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources. It’s possible that it could be synthesized through a series of organic reactions, but without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies
Anti-inflammatory and Antimicrobial Activities : A study involved the synthesis of pyrazole derivatives, showing good anti-inflammatory activity. This suggests a potential application of similar compounds in designing anti-inflammatory drugs (Arunkumar et al., 2009). Another research focused on synthesizing new pyridine derivatives, which exhibited variable and modest antimicrobial activity, indicating the potential for developing antimicrobial agents (Patel et al., 2011).
Antioxidant Properties : Compounds synthesized from (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives demonstrated effective antioxidant power, highlighting their potential as antioxidants (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibition : Another study synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, testing their ability to inhibit carbonic anhydrase isoenzymes. Some compounds showed significant inhibition, suggesting applications in designing inhibitors for these enzymes (Nar et al., 2013).
Chemical Synthesis and Molecular Properties
Synthesis Techniques : Research on the synthesis of various molecular structures, including those related to indole, benzoxazine, and benzofuran derivatives, contributes to the understanding and development of novel compounds with potential biological activities. Techniques such as photoinduced rearrangement and electrochemical synthesis are used to create novel derivatives with anti-stress oxidative properties or as key intermediates in further chemical synthesis (Largeron & Fleury, 1998), (Fan et al., 2017).
Molecular Characterization and Analysis : The structural characterization and analysis of synthesized compounds, including crystal structure and hydrogen bonding interactions, provide insights into their potential biological functions and applications in material science or drug development (Okabe & Kyoyama, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-7-18-8-10-19(11-9-18)16(20)17(21)12-14-5-3-4-6-15(14)13-17/h1,3-6,21H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIVPHZVDVPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)


![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)